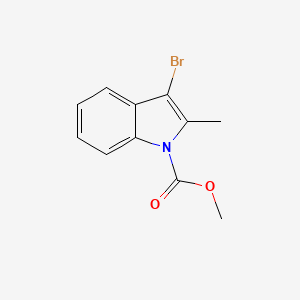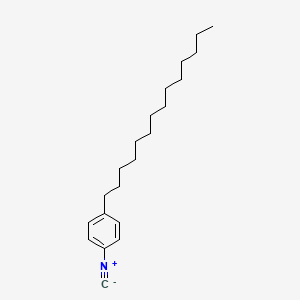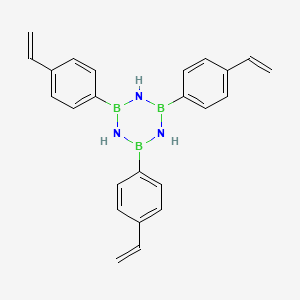
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is a complex organoboron compound characterized by its unique structure, which includes three ethenylphenyl groups attached to a triazatriborinane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with 4-ethenylphenylboronic acid in the presence of a triazine derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of catalysts, such as palladium or platinum complexes, can further improve the yield and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of boron-hydride complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoboron compounds.
Biology: Potential use in the development of boron-containing drugs for cancer therapy due to its ability to target specific cellular pathways.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, making the compound useful in catalysis and material science. The ethenyl groups provide sites for further functionalization, allowing the compound to participate in a variety of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Borazine, 2,4,6-tris(4-ethenylphenyl): Similar in structure but lacks the triazatriborinane core.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains a phosphine core instead of boron, used in different catalytic applications.
Uniqueness
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane is unique due to its triazatriborinane core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of novel materials and in applications requiring specific boron interactions.
Propiedades
Número CAS |
144865-27-0 |
|---|---|
Fórmula molecular |
C24H24B3N3 |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C24H24B3N3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18,28-30H,1-3H2 |
Clave InChI |
LXGOVZPNWQGTAN-UHFFFAOYSA-N |
SMILES canónico |
B1(NB(NB(N1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
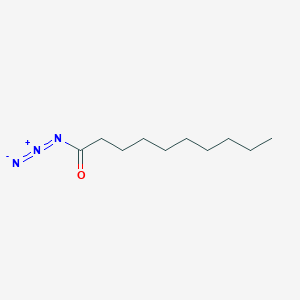
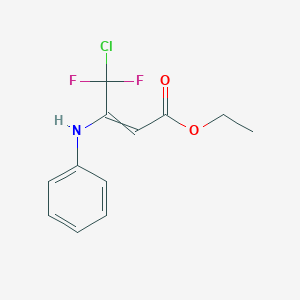

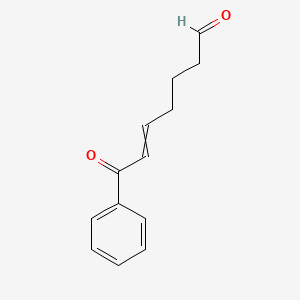
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)

![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
